molecular formula C29H33NO5 B13104915 Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate CAS No. 1373882-70-2

Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate

Cat. No.: B13104915
CAS No.: 1373882-70-2
M. Wt: 475.6 g/mol
InChI Key: RLBKQJNNVQNFHQ-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with the molecular formula C29H33NO5 and a molecular weight of 475.58 g/mol This compound is characterized by its unique structure, which includes a hydroxydiphenylmethyl group and a dibutanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate typically involves multiple steps, starting with the preparation of the hydroxydiphenylmethyl intermediate. This intermediate is then reacted with a suitable azanediyl compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .

Scientific Research Applications

Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxydiphenylmethyl group may play a crucial role in binding to these targets, while the ester linkages facilitate the compound’s stability and solubility. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:

Uniqueness

What sets Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

1373882-70-2

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

methyl 4-[3-[hydroxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate

InChI

InChI=1S/C29H33NO5/c1-34-27(31)18-10-20-30(21-11-19-28(32)35-2)26-17-9-16-25(22-26)29(33,23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-9,12-17,22,33H,10-11,18-21H2,1-2H3

InChI Key

RLBKQJNNVQNFHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN(CCCC(=O)OC)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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